molecular formula C9H15NO4 B1331622 Boc-D-Homoserine lactone CAS No. 67198-86-1

Boc-D-Homoserine lactone

Cat. No. B1331622
CAS RN: 67198-86-1
M. Wt: 201.22 g/mol
InChI Key: IMWMFJMYEKHYKG-ZCFIWIBFSA-N
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Description

Boc-D-Homoserine lactone is a chemical compound with the molecular formula C9H15NO4 . It has an average mass of 201.220 Da and a monoisotopic mass of 201.100113 Da . It is also known by other names such as ®-tert-Butyl 2-oxotetrahydrofuran-3-ylcarbamate .


Molecular Structure Analysis

The molecular structure of Boc-D-Homoserine lactone is complex, with one defined stereocentre . The structure includes a carbamate group (OC(=O)N) and a 2-oxotetrahydrofuran group, both of which contribute to its unique properties .


Chemical Reactions Analysis

Homoserine lactones, including Boc-D-Homoserine lactone, can undergo various chemical reactions. For instance, they can be enzymatically degraded by quorum quenching lactonases, disrupting bacterial signaling .


Physical And Chemical Properties Analysis

Boc-D-Homoserine lactone has a molecular weight of 201.22 g/mol . It has one hydrogen bond donor and four hydrogen bond acceptors . Its XLogP3-AA, a measure of its lipophilicity, is 1 .

Safety and Hazards

When handling Boc-D-Homoserine lactone, it is advised to avoid dust formation and avoid breathing in mist, gas, or vapours . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . In case of accidental release, all sources of ignition should be removed, and personnel should be evacuated to safe areas .

Mechanism of Action

Target of Action

Boc-D-Homoserine lactone, a derivative of homoserine lactone, primarily targets the quorum sensing system of bacteria . Quorum sensing is a bacterial communication mechanism that allows bacteria to sense their population density and coordinate their behavior accordingly . The primary targets within this system are the LuxI-type enzymes that synthesize homoserine lactone molecules and the LuxR-type proteins that bind to these molecules to regulate gene expression .

Mode of Action

Boc-D-Homoserine lactone interacts with its targets by inhibiting the quorum sensing of bacteria . It achieves this by blocking the expression of harmful genes without interfering with the normal physiological activities of bacteria . This interaction results in bacteria losing their ability to cause diseases .

Biochemical Pathways

The affected biochemical pathway is the quorum sensing pathway . When the population density of bacteria reaches a certain threshold, the homoserine lactone molecules bind to the LuxR-type proteins, leading to changes in gene expression . By inhibiting this process, Boc-D-Homoserine lactone disrupts the coordination among bacteria, affecting their ability to form biofilms and produce virulence factors .

Pharmacokinetics

Its molecular formula is c9h15no4 , and it has a molecular weight of 201.22 Da

Result of Action

The result of Boc-D-Homoserine lactone’s action is the inhibition of bacterial quorum sensing . This leads to a decrease in the production of virulence factors and biofilms, which are crucial for bacterial pathogenicity . Therefore, Boc-D-Homoserine lactone can potentially be used as a bacteriostatic agent .

Action Environment

The action of Boc-D-Homoserine lactone can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability of homoserine lactone molecules . Additionally, the presence of other bacterial species and their secreted molecules can also impact the efficacy of Boc-D-Homoserine lactone.

properties

IUPAC Name

tert-butyl N-[(3R)-2-oxooxolan-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO4/c1-9(2,3)14-8(12)10-6-4-5-13-7(6)11/h6H,4-5H2,1-3H3,(H,10,12)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMWMFJMYEKHYKG-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCOC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCOC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00350875
Record name Boc-D-Homoserine lactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00350875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-D-Homoserine lactone

CAS RN

67198-86-1
Record name Boc-D-Homoserine lactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00350875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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